molecular formula C21H17NO4S2 B2799501 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2034564-78-6

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2799501
CAS No.: 2034564-78-6
M. Wt: 411.49
InChI Key: LBLKEWKHVWALNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound with distinct structural features derived from bithiophene and chromene cores

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis

    • The synthesis typically begins with the preparation of 2-([2,3'-bithiophen]-5-yl)ethylamine, which involves the coupling of 2,3'-bithiophene with ethylamine under controlled conditions.

    • The intermediate product is then reacted with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to yield the final compound.

  • Reaction Conditions

    • Reactions are generally performed in an inert atmosphere using solvents such as dichloromethane or tetrahydrofuran.

    • The reaction temperature is carefully controlled, typically maintained between 0-25°C to ensure high yield and purity.

Industrial Production Methods

Industrial production of N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide may involve scaling up the laboratory synthesis protocols. This includes:

  • Utilizing automated reactors for precise control over reaction parameters.

  • Employing continuous flow synthesis techniques for improved efficiency and scalability.

  • Implementing rigorous purification methods such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidative cleavage, particularly in the bithiophene moiety, leading to the formation of various oxidative products.

    • Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.

  • Reduction

    • Reduction reactions can target the chromene moiety, particularly the carbonyl group, converting it into an alcohol.

    • Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

  • Substitution

    • The compound can participate in nucleophilic substitution reactions at the bithiophene core.

    • Halogenation followed by substitution with nucleophiles like amines or thiols is a common approach.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, m-chloroperbenzoic acid.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: : Amines, thiols.

Major Products

  • Oxidative products include cleaved fragments of the bithiophene unit.

  • Reduction products feature alcohol derivatives of the chromene moiety.

  • Substitution products vary depending on the nucleophile used, forming new amide or thioether linkages.

Scientific Research Applications

Chemistry

  • Catalysis: : As a ligand in transition metal catalyzed reactions, enhancing selectivity and efficiency.

  • Material Science: : Potential use in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.

Biology

  • Biomolecular Probes: : Employed in the design of fluorescent probes for bioimaging and diagnostic applications, exploiting the chromene fluorescence.

  • Enzyme Inhibition: : Investigated as a potential inhibitor for various enzymes, opening avenues for therapeutic applications.

Medicine

  • Drug Design: : Basis for the development of novel pharmacophores targeting specific biological pathways.

  • Anticancer Research: : Examined for its cytotoxic effects on various cancer cell lines.

Industry

  • Dyes and Pigments: : Utilized in the synthesis of organic dyes and pigments with superior stability and color properties.

  • Polymers: : Incorporated into polymer matrices to enhance mechanical and thermal properties.

Mechanism of Action

The compound's mechanism of action varies depending on its application.

  • Enzyme Inhibition: : It interacts with enzyme active sites, blocking substrate access and inhibiting enzyme function.

  • Fluorescent Probes: : The chromene moiety absorbs and emits light at specific wavelengths, allowing it to be used in imaging applications.

  • Photovoltaics: : The bithiophene and chromene units facilitate electron transfer processes, enhancing photovoltaic efficiency.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

    • Lacks the methoxy group, which may result in differing electronic and pharmacokinetic properties.

  • N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-4-oxo-4H-chromene-3-carboxamide

    • Contains a different chromene structure, potentially altering its biological activity and material properties.

Uniqueness

  • The presence of the methoxy group in N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide imparts unique electronic effects, enhancing its functionality in specific applications.

  • The combination of bithiophene and chromene cores in a single molecule provides a versatile scaffold for diverse scientific research applications.

Properties

IUPAC Name

8-methoxy-2-oxo-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S2/c1-25-17-4-2-3-13-11-16(21(24)26-19(13)17)20(23)22-9-7-15-5-6-18(28-15)14-8-10-27-12-14/h2-6,8,10-12H,7,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLKEWKHVWALNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CC=C(S3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.